molecular formula C16H25ClN2O B1525133 2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride CAS No. 1236267-55-2

2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride

Cat. No. B1525133
M. Wt: 296.83 g/mol
InChI Key: HCRDEAQSZCZEBM-UHFFFAOYSA-N
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Description

2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, commonly known as N-Ethyl-Phenyl-Propan-2-Amine Hydrochloride (NEPPAH), is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the amino acid phenylalanine and is a non-selective agonist of the dopamine D2 receptor. NEPPAH has a wide range of potential applications, ranging from drug development to basic research in neuroscience.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structural features similar to the queried compound have been extensively studied for their synthetic routes and chemical properties. For instance, derivatives of piperidine and propanone hydrochlorides have been synthesized and evaluated for their potential as cytotoxic and anticancer agents, showcasing their significance in the development of new therapeutic molecules (Dimmock et al., 1998). These compounds often undergo structural modifications to enhance their biological activity and selectivity towards specific cellular targets.

Biological Activities and Applications

Piperidine derivatives, in particular, have been associated with a range of biological activities, including neuroprotective effects and antagonism of specific neurotransmitter receptors. For example, neuroprotective agents blocking N-methyl-D-aspartate (NMDA) responses have been derived from piperidine structures, indicating their utility in addressing neurological disorders (Chenard et al., 1995). Similarly, compounds affecting serotonin receptors have been explored for their psychostimulant properties, further illustrating the wide-ranging potential of these chemical frameworks in pharmacological research (Mello et al., 2005).

Chemical Modifications and Novel Compounds

The versatility of compounds like 2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is also evident in the synthesis of novel chemical entities with potential therapeutic applications. Research has focused on the development of Schiff and Mannich bases of Isatin derivatives, leading to compounds with significant chemical and biological properties (Bekircan & Bektaş, 2008). These efforts underscore the ongoing interest in leveraging the structural features of piperidine and propanone derivatives for the creation of new molecules with desired activities.

properties

IUPAC Name

2-amino-1-(2-ethylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-2-14-10-6-7-11-18(14)16(19)15(17)12-13-8-4-3-5-9-13;/h3-5,8-9,14-15H,2,6-7,10-12,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRDEAQSZCZEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-ethyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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